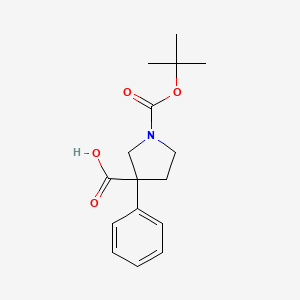

1-(Tert-butoxycarbonyl)-3-phenylpyrrolidine-3-carboxylic acid

CAS No.: 889654-10-8

Cat. No.: VC2904114

Molecular Formula: C16H21NO4

Molecular Weight: 291.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 889654-10-8 |

|---|---|

| Molecular Formula | C16H21NO4 |

| Molecular Weight | 291.34 g/mol |

| IUPAC Name | 1-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylpyrrolidine-3-carboxylic acid |

| Standard InChI | InChI=1S/C16H21NO4/c1-15(2,3)21-14(20)17-10-9-16(11-17,13(18)19)12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,18,19) |

| Standard InChI Key | RDAXHOIPDPHTNI-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCC(C1)(C2=CC=CC=C2)C(=O)O |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)(C2=CC=CC=C2)C(=O)O |

Introduction

Chemical Properties and Structure

1-(Tert-butoxycarbonyl)-3-phenylpyrrolidine-3-carboxylic acid (CAS: 889654-10-8) is characterized by a five-membered pyrrolidine ring with strategic functional groups that give it unique chemical properties.

Physical and Chemical Properties

The compound exhibits the following key properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₁NO₄ |

| Molecular Weight | 291.34 g/mol |

| CAS Number | 889654-10-8 |

| IUPAC Name | 1-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylpyrrolidine-3-carboxylic acid |

| Physical State | Solid |

| Purity (Typical) | ≥97% |

The compound contains a carboxylic acid moiety, making it acidic in nature, while the Boc protecting group provides stability to the nitrogen of the pyrrolidine ring .

Structural Characteristics

The molecule consists of a pyrrolidine core with three key structural elements:

-

A tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom

-

A phenyl group at the 3-position of the pyrrolidine ring

-

A carboxylic acid group also at the 3-position, creating a quaternary carbon center

This compound can be uniquely identified using various chemical identifiers:

| Identifier Type | Value |

|---|---|

| Standard InChI | InChI=1S/C16H21NO4/c1-15(2,3)21-14(20)17-10-9-16(11-17,13(18)19)12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,18,19) |

| Standard InChIKey | RDAXHOIPDPHTNI-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCC(C1)(C2=CC=CC=C2)C(=O)O |

The molecular structure features a quaternary carbon at position 3 of the pyrrolidine ring, which bears both the phenyl and carboxylic acid groups. This substitution pattern creates a structurally rigid molecule with specific spatial arrangements that influence its reactivity patterns .

Synthesis and Preparation

Several synthetic approaches have been developed for the preparation of 1-(Tert-butoxycarbonyl)-3-phenylpyrrolidine-3-carboxylic acid and its analogs.

Conventional Synthetic Routes

One common approach involves a directed C(sp³)–H functionalization strategy. This method typically utilizes:

-

Protection of the pyrrolidine nitrogen with a Boc group

-

Introduction of a phenyl group through a metal-catalyzed reaction

-

Carboxylation to install the carboxylic acid group

A synthetic pathway often employed involves 8-aminoquinoline (8-AQ) as a directing group for the C-H activation-arylation step. This approach has been shown to provide good stereoselectivity in related compounds .

Advanced Synthetic Methods

Recent advancements have improved the synthesis of pyrrolidine derivatives through:

-

Rhodium(I) or palladium-catalyzed approaches for 1,4-additions

-

C-H activation strategies for the direct functionalization of pyrrolidine rings

-

Castagnoli–Cushman reaction (CCR) for generating substituted pyrrolidine scaffolds

Researchers have demonstrated that directed palladium-catalyzed C(sp³)–H functionalization represents a powerful tool for creating fully substituted pyrrolidines, taking advantage of carboxylic groups properly derivatized with directing groups such as 8-aminoquinoline .

Applications in Organic Chemistry

The 1-(Tert-butoxycarbonyl)-3-phenylpyrrolidine-3-carboxylic acid serves multiple functions in organic and medicinal chemistry.

Role as a Synthetic Intermediate

This compound is primarily valued as a versatile synthetic intermediate due to several features:

-

The Boc protecting group allows for selective reactions at other sites while protecting the pyrrolidine nitrogen

-

The carboxylic acid group provides a handle for further functionalization

-

The phenyl group can be modified through various aromatic substitution reactions

Research has demonstrated that this compound serves as an important building block in the synthesis of more complex molecules, often used in medicinal chemistry to develop drugs with specific biological activities .

Applications in Medicinal Chemistry

In pharmaceutical research, 1-(Tert-butoxycarbonyl)-3-phenylpyrrolidine-3-carboxylic acid and related compounds have gained attention for several reasons:

-

The pyrrolidine scaffold is considered a privileged structure in medicinal chemistry

-

Derivatives of this compound have shown potential in developing enzyme inhibitors

-

Related structures have demonstrated activity against targets like BACE-1 enzyme

Recent research has focused on fully substituted 5-oxopyrrolidines, which are structurally related to the title compound. These derivatives have been found to inhibit BACE-1 enzyme with sub-micromolar activity, indicating potential applications in the development of treatments for Alzheimer's disease .

Physicochemical Properties for Drug Development

Understanding the physicochemical properties of 1-(Tert-butoxycarbonyl)-3-phenylpyrrolidine-3-carboxylic acid is crucial for its application in drug development.

Drug-Like Properties

The following properties make this compound and its derivatives potential candidates for drug development:

| Property | Value | Reference Range for CNS Drugs |

|---|---|---|

| Calculated Partition Coefficient (cLogP) | ~2-3 | <3 |

| Topological Polar Surface Area (tPSA) | ~70-90 | 40-90 |

| Molecular Weight | 291.34 g/mol | <360 Da |

| Hydrogen Bond Donors (HBD) | 1 | <0.5 |

These properties influence the compound's ability to cross biological barriers, including the blood-brain barrier, which is particularly important for CNS drug development .

Structural Modifications for Enhanced Activity

Research has shown that modifications to the basic scaffold can significantly impact biological activity:

-

Introduction of substituents on the phenyl ring can enhance binding to specific enzyme subsites

-

Conversion to amide derivatives can improve pharmacokinetic properties

-

The carboxylic acid group provides a handle for conjugation with other bioactive molecules

Studies have demonstrated that compounds containing a 4-bromophenyl moiety exhibit enhanced inhibitory activity against BACE-1 enzyme, with IC₅₀ values in the nanomolar range (340-853 nM) .

| Hazard Type | Classification | Precautionary Measures |

|---|---|---|

| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) | Avoid ingestion, wash thoroughly after handling |

| Skin Irritation | Category 2 (Causes skin irritation) | Use protective gloves, avoid skin contact |

| Eye Damage | Category 1 (Causes serious eye damage) | Wear eye protection, avoid eye contact |

| Specific Target Organ Toxicity | Category 3 (May cause respiratory irritation) | Use in well-ventilated areas, avoid breathing dust |

| Aquatic Toxicity | Category 1 (Very toxic to aquatic life) | Prevent environmental release |

These classifications are based on data provided by chemical suppliers and regulatory agencies .

Research Findings and Future Directions

Recent research has expanded our understanding of 1-(Tert-butoxycarbonyl)-3-phenylpyrrolidine-3-carboxylic acid and related compounds.

Recent Advances in Synthetic Methods

Significant progress has been made in developing efficient synthetic routes:

-

C-H activation methodologies have improved accessibility to fully substituted pyrrolidines

-

Directed functionalization strategies have enhanced stereoselectivity

-

New catalytic systems have enabled milder reaction conditions

A kinetic study by NMR has demonstrated that the C(sp³)–H bond functionalization reaction of related compounds can achieve completion within 16-21 hours at 110°C, with epimerization beginning after approximately 4 hours of reaction time .

Biological Activity Studies

Research on the biological activity of pyrrolidine derivatives has revealed:

-

Related compounds show potential as enzyme inhibitors

-

The phenyl substituent can interact with specific binding pockets in target proteins

-

Fully substituted 5-oxopyrrolidines have demonstrated sub-micromolar activity against BACE-1

Molecular docking studies have identified key interactions between 4-bromophenyl-substituted derivatives and the S2' subsite of BACE-1 enzyme, specifically with Tyr198. This interaction appears to be critical for the observed inhibitory activity .

Future Research Directions

Several promising avenues for future research include:

-

Development of more selective synthetic routes with improved stereoselectivity

-

Further exploration of structure-activity relationships for optimized biological activity

-

Investigation of additional biological targets beyond BACE-1

-

Design of drug delivery systems incorporating these compounds as building blocks

The versatility of this scaffold in organic synthesis makes it likely to remain a valuable tool for medicinal chemists developing new pharmaceuticals .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume